molecular formula C11H16ClN3O4S B6606265 tert-butyl 3-[5-(chlorosulfonyl)-1H-pyrazol-1-yl]azetidine-1-carboxylate CAS No. 2870706-92-4

tert-butyl 3-[5-(chlorosulfonyl)-1H-pyrazol-1-yl]azetidine-1-carboxylate

Cat. No.: B6606265
CAS No.: 2870706-92-4
M. Wt: 321.78 g/mol
InChI Key: BGTIOKWZQGOOGW-UHFFFAOYSA-N
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Description

Tert-butyl 3-[5-(chlorosulfonyl)-1H-pyrazol-1-yl]azetidine-1-carboxylate is a highly specialized compound with significant applications in both scientific research and industrial production. The compound is characterized by the presence of a tert-butyl ester group, a pyrazole ring substituted with a chlorosulfonyl group, and an azetidine ring, making it a molecule of interest in various chemical reactions and studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-[5-(chlorosulfonyl)-1H-pyrazol-1-yl]azetidine-1-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of tert-butyl azetidine-1-carboxylate with a pyrazole derivative substituted with a chlorosulfonyl group. The reaction typically takes place under controlled temperature and pressure conditions, utilizing organic solvents such as dichloromethane or toluene.

Industrial Production Methods

For industrial-scale production, the synthesis process is often optimized for efficiency and cost-effectiveness. This involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions. Additionally, the purification of the final product may involve techniques such as recrystallization, chromatography, or distillation to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-[5-(chlorosulfonyl)-1H-pyrazol-1-yl]azetidine-1-carboxylate is capable of undergoing various chemical reactions, including:

  • Oxidation: : The chlorosulfonyl group can be oxidized to produce sulfonic acids or sulfonyl chlorides.

  • Reduction: : Reduction reactions may target the pyrazole ring or the chlorosulfonyl group, leading to different products.

  • Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the chlorosulfonyl site.

Common Reagents and Conditions

  • Oxidation Reagents: : Hydrogen peroxide (H₂O₂), chromium trioxide (CrO₃)

  • Reduction Reagents: : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

  • Substitution Reagents: : Sodium hydroxide (NaOH), potassium carbonate (K₂CO₃)

Major Products

The major products of these reactions include sulfonic acids, substituted pyrazoles, and various azetidine derivatives, depending on the specific reaction and conditions used.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 3-[5-(chlorosulfonyl)-1H-pyrazol-1-yl]azetidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its reactive groups make it suitable for designing new compounds with desired properties.

Biology

The compound is explored for its potential use in biochemical assays and as a tool in studying enzyme mechanisms. Its unique structure allows it to interact with specific biological targets.

Medicine

In medicinal chemistry, the compound is investigated for its potential as a pharmacophore. Its ability to modify biological activity makes it a candidate for drug development.

Industry

Industrially, the compound is utilized in the production of specialty chemicals and advanced materials. It serves as an intermediate in the synthesis of polymers, agrochemicals, and other high-value products.

Mechanism of Action

The compound's mechanism of action is primarily dictated by its functional groups. The chlorosulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The pyrazole and azetidine rings offer rigidity and specificity in binding to molecular targets, which can influence biological pathways and reactions.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-[5-(methylsulfonyl)-1H-pyrazol-1-yl]azetidine-1-carboxylate

  • Tert-butyl 3-[5-(trifluoromethyl)-1H-pyrazol-1-yl]azetidine-1-carboxylate

  • Tert-butyl 3-[5-(nitrosulfonyl)-1H-pyrazol-1-yl]azetidine-1-carboxylate

Uniqueness

The presence of a chlorosulfonyl group in tert-butyl 3-[5-(chlorosulfonyl)-1H-pyrazol-1-yl]azetidine-1-carboxylate makes it particularly reactive compared to its analogs. This allows for a broader range of chemical reactions and applications, making it a versatile compound in both research and industrial settings.

And there you have it, a deep dive into the fascinating world of this compound. Who knew chemistry could be so exhilarating!

Properties

IUPAC Name

tert-butyl 3-(5-chlorosulfonylpyrazol-1-yl)azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN3O4S/c1-11(2,3)19-10(16)14-6-8(7-14)15-9(4-5-13-15)20(12,17)18/h4-5,8H,6-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGTIOKWZQGOOGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)N2C(=CC=N2)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3O4S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.78 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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